n'-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-n,n-dimethylformimidamide
Description
N'-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-N,N-dimethylformimidamide is a heterocyclic compound featuring a thiazole core substituted at the 4-position with a benzo[d][1,3]dioxol-5-yl (piperonyl) group and at the 2-position with an N,N-dimethylformimidamide moiety. Its planar molecular geometry, confirmed by computational studies (DFT/B3LYP/6-31G(d)), shows the benzo[d][1,3]dioxole and thiazole rings lying in the same plane, with dihedral angles close to 180°, minimizing steric hindrance . The compound exhibits a low dipole moment (3.52 D) and a HOMO-LUMO energy gap of 0.11586 au, indicative of moderate electronic stability . It forms a tetrahedral Pd²⁺ complex through coordination via the thiazole sulfur and formimidamide nitrogen atoms, with Pd–S and Pd–N bond lengths of 2.28 Å and 1.98 Å, respectively .
Properties
CAS No. |
4709-19-7 |
|---|---|
Molecular Formula |
C13H13N3O2S |
Molecular Weight |
275.33 g/mol |
IUPAC Name |
N'-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C13H13N3O2S/c1-16(2)7-14-13-15-10(6-19-13)9-3-4-11-12(5-9)18-8-17-11/h3-7H,8H2,1-2H3 |
InChI Key |
AHYPQQDJTFMEJW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=NC1=NC(=CS1)C2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide typically involves the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.
Thiazole Ring Formation: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea.
Coupling of Benzodioxole and Thiazole Rings: The two rings are then coupled using a suitable linker, often involving a condensation reaction.
Formation of the Imidamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (E)-N’-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its potential bioactivity. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine
In medicine, (E)-N’-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide could be investigated for its therapeutic potential, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry
In industry, this compound might be used in the development of new materials with specific properties, such as polymers or coatings, due to its structural characteristics.
Mechanism of Action
The mechanism of action of (E)-N’-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole and thiazole rings can interact with active sites, potentially inhibiting or activating specific pathways. The N,N-dimethylmethanimidamide group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazole Derivatives with Aryl Substituents
- N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (Compound 6) Features a thiadiazole-isoxazole core with a benzamide substituent. IR absorption at 1606 cm⁻¹ (C=O) and NMR aromatic signals at δ 7.36–7.72 . Lacks the planar benzo[d][1,3]dioxole group, which may reduce conjugation efficiency.
- N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) Incorporates a pyridine-acetyl substituent. Higher melting point (290°C) and distinct IR peaks at 1679 and 1605 cm⁻¹ (two C=O groups) .
Benzodioxole-Containing Analogues
- 5-(Benzo[d][1,3]dioxol-5-yl)-4-(1H-benzo[d]imidazol-2-yl)-1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one (5f) Combines benzodioxole, benzimidazole, and pyrrolidinone moieties. NMR signals at δ 10.89 (NH) and 7.89–6.49 (aromatic protons) suggest reduced planarity due to the pyrrolidinone ring .
Formimidamide Derivatives
- Z-N'-(Benzo(d)thiazol-2-yl)-N,N-dimethylformimidamide
- Structurally similar but substitutes the thiazole 4-position with a benzothiazole group instead of benzodioxole.
- Planar geometry confirmed (dihedral angles ~180°), but the benzothiazole group may alter electronic properties (e.g., stronger electron-withdrawing effects) .
- Forms a Pd²⁺ complex with longer Pd–S bonds (2.28 Å vs. 2.27 Å in the target compound), suggesting subtle coordination differences .
Triazole-Thiazole Hybrids
- 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) Includes a triazole-thiazole backbone with bromophenyl and benzodiazole groups. Higher molecular weight (506.59 g/mol) and melting point (210°C) due to bulky substituents .
Comparative Data Table
Key Structural and Electronic Insights
Coordination Strength : Shorter Pd–N bonds (1.98 Å vs. ~2.0–2.3 Å in other complexes) suggest stronger metal-ligand interactions, advantageous for catalytic applications .
Electronic Effects : The benzodioxole group’s electron-donating methoxy groups may raise HOMO energy levels, increasing nucleophilicity relative to electron-withdrawing substituents in compounds like 8a .
Biological Activity
The compound n'-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-n,n-dimethylformimidamide has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, mechanisms of action, and various biological activities supported by case studies and research findings.
Structural Characteristics
This compound features several key structural elements:
- Thiazole Ring : Known for its role in various biological activities, particularly in enzyme inhibition and modulation of signaling pathways.
- Benzo[d][1,3]dioxole Moiety : Often associated with anticancer properties due to its ability to interact with cellular pathways.
- Dimethylformimidamide Group : Enhances the compound's lipophilicity, facilitating interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival, which is critical in cancer therapy.
- Signal Transduction Modulation : It potentially alters signaling pathways that regulate cell growth and apoptosis.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Anticancer Properties
Studies have shown that compounds with similar structures can inhibit tumor growth by targeting specific cellular pathways involved in cancer progression. The thiazole and dioxole components enhance these effects through enzyme modulation and interference with signaling pathways.
Case Study : A study demonstrated that derivatives of thiazole exhibited significant cytotoxicity against various cancer cell lines, suggesting that the presence of the benzo[d][1,3]dioxole moiety may enhance this activity .
Antimicrobial Effects
Preliminary investigations suggest that the compound may possess antimicrobial properties, making it a candidate for further research in infectious disease treatment.
Research Findings : In vitro studies indicated that similar thiazole derivatives showed promising antimicrobial activity against a range of bacterial strains .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with related compounds is useful:
| Compound | Structure | Biological Activity |
|---|---|---|
| N-(benzo[d][1,3]dioxol-5-yl)indoles | Indole Structure | Anticancer properties |
| N-(benzo[d][1,3]dioxol-5-yl)thiazoles | Thiazole Structure | Various biological activities |
| N-(benzo[d][1,3]dioxol-5-yl)benzamides | Benzamide Structure | Potential therapeutic effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
